Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
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Overview
Description
Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate: is a chemical compound characterized by its unique structure, which includes an amino group, a tetrahydropyran ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including multicomponent reactions (MCRs) and transition metal-catalyzed reactions. One common method involves the reaction of 3-aminobenzoic acid with tetrahydro-2H-pyran-4-ol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group in the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitrobenzoate derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Derivatives with different functional groups on the tetrahydropyran ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but lacks the amino group.
4-Aminotetrahydropyran: Similar core structure but different functional groups.
Uniqueness: Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate is unique due to its combination of an amino group and a tetrahydropyran ring, which provides it with distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 3-amino-4-(oxan-4-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-14(16)10-3-4-13(12(15)9-10)19-11-5-7-17-8-6-11/h3-4,9,11H,2,5-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGSEQEXAHITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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